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Introduction

Centromere Protein B (CENPB) is a highly conserved DNA-binding protein essential for the

formation and function of centromeres.[1][2] It specifically recognizes and binds to a 17-bp

sequence known as the CENP-B box within the alpha-satellite DNA of centromeres.[1][2][3]

CENPB is implicated in organizing centromeric satellite DNA into higher-order structures, which

is a critical step for kinetochore assembly and proper chromosome segregation during cell

division.[4][5] Dysregulation of CENPB has been associated with various cancers, including

breast, lung, and hepatocellular carcinoma, making it a protein of significant interest in cancer

research and drug development.[5] This document provides a detailed protocol for using a pre-

designed siRNA set to effectively silence the human CENPB gene, enabling the study of its

functional roles.

Principle of RNA Interference (RNAi)

RNA interference is a natural cellular mechanism for silencing gene expression. It is initiated by

short interfering RNA (siRNA), which are 21-23 nucleotide double-stranded RNA fragments.

When introduced into a cell, synthetic siRNAs are incorporated into the RNA-Induced Silencing

Complex (RISC). The RISC complex then unwinds the siRNA, and the antisense strand guides

the complex to the target messenger RNA (mRNA) with a complementary sequence. This leads
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to the cleavage and subsequent degradation of the target mRNA, resulting in the "knockdown"

or silencing of the corresponding gene.

Experimental Protocols
This section outlines a comprehensive protocol for CENPB gene silencing using a pre-

designed siRNA set. Optimization may be required depending on the specific cell line and

experimental conditions.[6]

1. Materials and Reagents

CENPB Human Pre-designed siRNA Set A (Target-specific siRNAs)

Negative Control siRNA (scrambled sequence)

Positive Control siRNA (e.g., targeting a housekeeping gene like GAPDH)

Transfection Reagent (e.g., Lipofectamine™ RNAiMAX)

Cell Culture Medium (e.g., DMEM, MEM)

Fetal Bovine Serum (FBS)

Antibiotic-free cell culture medium

Serum-free medium for complex formation (e.g., Opti-MEM™)

RNase-free water, pipette tips, and microcentrifuge tubes

Cell line of interest (e.g., HeLa, HEK293, HT1080)[7][8][9][10][11]

Reagents for downstream analysis (qPCR or Western Blotting)

2. Cell Culture and Plating

Culture cells in the appropriate complete growth medium supplemented with FBS and

antibiotics.

Ensure cells are healthy, actively dividing, and free from contamination.
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The day before transfection, seed the cells in antibiotic-free medium into 6-well or 24-well

plates.[7][12]

Plate the cells at a density that will result in 30-50% confluency at the time of transfection.

[11][13][14] For a 6-well plate, this is typically 1-2.5 x 10^5 cells per well.

3. siRNA Transfection Protocol (Reverse Transfection)

This protocol is optimized for a single well of a 6-well plate. Adjust volumes accordingly for

other plate formats.

Prepare siRNA-Lipid Complexes:

Solution A: In an RNase-free tube, dilute 20 pmol of CENPB siRNA (or control siRNA) into

serum-free medium to a final volume of 100 µL.[10][12] Mix gently.

Solution B: In a separate RNase-free tube, dilute 5 µL of Lipofectamine™ RNAiMAX into

serum-free medium to a final volume of 100 µL.[10] Mix gently and incubate for 5 minutes

at room temperature.

Combine Solution A and Solution B. Mix gently by pipetting and incubate for 15-20 minutes

at room temperature to allow for the formation of siRNA-lipid complexes.[10][12]

Transfect Cells:

During the complex incubation, aspirate the media from the cells and wash once with

serum-free medium.

Add 800 µL of antibiotic-free complete growth medium to the tube containing the siRNA-

lipid complexes.

Aspirate the wash medium from the cells and add the 1 mL of the siRNA-lipid complex

mixture to the well.

Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal incubation time

should be determined empirically.

4. Validation of CENPB Knockdown
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The efficiency of gene silencing should be assessed at both the mRNA and protein levels.

4.1. Quantitative Real-Time PCR (qRT-PCR) for mRNA Level Analysis

This is the most sensitive method to quantify changes in mRNA levels post-transfection.[15]

RNA Extraction: At 24-48 hours post-transfection, harvest the cells and extract total RNA

using a suitable method like TRIzol or a commercial kit.[10]

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a

reverse transcription kit.[10]

qPCR: Perform qPCR using SYBR Green or TaqMan probes with primers specific for

CENPB and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.[10][15]

Data Analysis: Calculate the relative expression of CENPB mRNA using the ΔΔCt method. A

significant reduction in CENPB mRNA in siRNA-treated cells compared to the negative

control indicates successful knockdown.

4.2. Western Blotting for Protein Level Analysis

This method confirms that the reduction in mRNA has translated to a decrease in protein

expression.

Protein Lysate Preparation: At 48-72 hours post-transfection, lyse the cells in RIPA buffer

supplemented with protease inhibitors.

Protein Quantification: Determine the protein concentration of each lysate using a BCA or

Bradford assay.

SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-

polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

Immunoblotting:

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

Incubate with a primary antibody specific for CENPB overnight at 4°C.
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Wash the membrane and incubate with an appropriate HRP-conjugated secondary

antibody for 1 hour at room temperature.

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading

control.[9]

Data Presentation
Table 1: Representative Quantitative Data for CENPB Knockdown Efficiency

Analysis Method Target
Time Post-
Transfection

Knockdown
Efficiency (%)

qRT-PCR CENPB mRNA 48 hours ~85%

Western Blot CENPB Protein 72 hours ~75%

Note: These are representative values. Actual efficiency may vary based on cell type,

transfection efficiency, and other experimental factors.

Table 2: Example of Phenotypic Outcomes Post-CENPB Knockdown

Phenotypic Assay
Observation in CENPB
Knockdown Cells

Reference

Chromosome Segregation

Increased frequency of lagging

chromosomes and micronuclei

formation.

[8]

Centromeric Cohesion
Strengthened centromeric

cohesion.
[9]

Centromeric Transcription
Increased transcription of

alpha-satellite repeats.
[9][10]

Cell Proliferation
May be altered depending on

the cancer cell line context.
[5]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.researchgate.net/figure/CENP-B-knockdown-increases-centromeric-transcription-and-strengthens-centromeric_fig4_352997280
https://pmc.ncbi.nlm.nih.gov/articles/PMC7438015/
https://www.researchgate.net/figure/CENP-B-knockdown-increases-centromeric-transcription-and-strengthens-centromeric_fig4_352997280
https://www.researchgate.net/figure/CENP-B-knockdown-increases-centromeric-transcription-and-strengthens-centromeric_fig4_352997280
https://pmc.ncbi.nlm.nih.gov/articles/PMC8496178/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10683605/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10824104?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Visualizations
Diagram 1: General siRNA Experimental Workflow
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Caption: A generalized workflow for a CENPB siRNA experiment.

Diagram 2: CENPB's Role in Centromere Chromatin Regulation
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CENPB Actions at Centromere
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

2. Centromere protein B - Wikipedia [en.wikipedia.org]

3. The cenpB gene is not essential in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

4. Centromere Protein B Null Mice are Mitotically and Meiotically Normal but Have Lower
Body and Testis Weights - PMC [pmc.ncbi.nlm.nih.gov]

5. CENPB promotes the proliferation of hepatocellular carcinoma and is directly regulated by
miR-29a - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b10824104?utm_src=pdf-body-img
https://www.benchchem.com/product/b10824104?utm_src=pdf-custom-synthesis
https://www.lifemapsc.com/gcsuite/gc_trial/
https://en.wikipedia.org/wiki/Centromere_protein_B
https://pubmed.ncbi.nlm.nih.gov/9933410/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2148459/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2148459/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10683605/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10683605/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10824104?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


6. Guidelines for RNA Transfection | Thermo Fisher Scientific - US [thermofisher.com]

7. Protocol specific for CENPB RNAi (H00001059-R01): Novus Biologicals [novusbio.com]

8. CENP-B creates alternative epigenetic chromatin states permissive for CENP-A or
heterochromatin assembly - PMC [pmc.ncbi.nlm.nih.gov]

9. researchgate.net [researchgate.net]

10. CENP-B promotes the centromeric localization of ZFAT to control transcription of
noncoding RNA - PMC [pmc.ncbi.nlm.nih.gov]

11. yeasenbio.com [yeasenbio.com]

12. datasheets.scbt.com [datasheets.scbt.com]

13. researchgate.net [researchgate.net]

14. Target Gene Abundance Contributes to the Efficiency of siRNA-Mediated Gene Silencing
- PMC [pmc.ncbi.nlm.nih.gov]

15. siRNA-induced Gene Silencing | Thermo Fisher Scientific - US [thermofisher.com]

To cite this document: BenchChem. [Application Notes and Protocols for CENPB Human
Pre-designed siRNA Set A]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10824104#cenpb-human-pre-designed-sirna-set-a-
protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.thermofisher.com/us/en/home/references/gibco-cell-culture-basics/transfection-basics/guidelines-for-rna-transfection.html
https://www.novusbio.com/support/protocols/protocol-specific-for-cenpb-rnai-h00001059-r01.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC7438015/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7438015/
https://www.researchgate.net/figure/CENP-B-knockdown-increases-centromeric-transcription-and-strengthens-centromeric_fig4_352997280
https://pmc.ncbi.nlm.nih.gov/articles/PMC8496178/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8496178/
https://www.yeasenbio.com/blogs/cell/protocol-for-transfection-of-sirna-into-cells
https://datasheets.scbt.com/siRNA_protocol.pdf
https://www.researchgate.net/figure/Schematic-diagram-of-the-siRNA-transfection-protocol-used-in-this-study-HL-1_fig1_290959912
https://pmc.ncbi.nlm.nih.gov/articles/PMC4026300/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4026300/
https://www.thermofisher.com/us/en/home/references/ambion-tech-support/rnai-sirna/tech-notes/fast-accurate-assessment-of-sirna-induced-gene-silencing.html
https://www.benchchem.com/product/b10824104#cenpb-human-pre-designed-sirna-set-a-protocol
https://www.benchchem.com/product/b10824104#cenpb-human-pre-designed-sirna-set-a-protocol
https://www.benchchem.com/product/b10824104#cenpb-human-pre-designed-sirna-set-a-protocol
https://www.benchchem.com/product/b10824104#cenpb-human-pre-designed-sirna-set-a-protocol
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10824104?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10824104?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10824104?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

